What are the chemical properties of 3-Methoxy Dopamine-d4 Hydrochloride?
What are the chemical properties of 3-Methoxy Dopamine-d4 Hydrochloride?
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Methoxy Dopamine-d4 Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methoxy Dopamine-d4 Hydrochloride (3-MT-d4 HCl), a deuterated analog of a key dopamine metabolite. Designed for researchers, clinical scientists, and drug development professionals, this document elucidates the compound's fundamental chemical properties, its biological context, and its critical role as an internal standard in modern analytical methodologies. We will explore not just the "what" but the "why," offering field-proven insights into its application, particularly in high-sensitivity quantitative analysis.
Core Chemical Identity and Structure
3-Methoxytyramine (3-MT) is the primary extracellular metabolite of the neurotransmitter dopamine, formed via methylation by the enzyme Catechol-O-methyltransferase (COMT).[1][2] Its deuterated form, 3-Methoxy Dopamine-d4 Hydrochloride, is a synthetic isotopologue where four hydrogen atoms on the ethylamine side chain have been replaced with deuterium. This isotopic labeling is fundamental to its utility in analytical chemistry, as it renders the molecule chemically identical to its endogenous counterpart in terms of chromatographic behavior and ionization efficiency, yet mass-distinguishable in a mass spectrometer.
| Identifier | Value |
| Chemical Name | 4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride[3] |
| Common Synonyms | 3-Methoxytyramine-d4 HCl, 3-O-methyl Dopamine-d4 HCl, 3-MT-d4[4][5] |
| Labeled CAS Number | 1216788-76-9[6] |
| Unlabeled CAS Number | 1477-68-5 (for 3-Methoxytyramine HCl)[6][7] |
| Molecular Formula | C₉H₉D₄NO₂ · HCl[8] |
Below is the chemical structure of 3-Methoxy Dopamine-d4 Hydrochloride, highlighting the positions of the four deuterium atoms.
Caption: Structure of 3-Methoxy Dopamine-d4 Hydrochloride.
Physicochemical Properties
The physical and chemical characteristics of 3-MT-d4 HCl dictate its handling, storage, and application in experimental settings. These properties are summarized below.
| Property | Value / Description | Source(s) |
| Molecular Weight | 207.69 g/mol | [6][8] |
| Appearance | White to Off-White Solid | [3][5] |
| Solubility | DMSO: Soluble (e.g., 10 mg/mL) Methanol: Soluble (Slightly) Water / PBS (pH 7.2): Soluble (e.g., 5 mg/mL) | [5][7][9] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [5][6][9] |
| Stability | Stable for at least 4 years when stored correctly at -20°C. Shipped at room temperature as it is stable for short periods. | [3][7][10] |
Note: Solubility can be affected by the hygroscopic nature of solvents like DMSO; using fresh, anhydrous solvents is recommended for preparing stock solutions.[11]
Biological Context and Metabolic Pathway
Understanding the native metabolic pathway of dopamine is crucial for appreciating the role of 3-MT and its deuterated analog in research. Dopamine, a critical catecholamine neurotransmitter, is metabolized primarily by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][12]
-
Formation of 3-MT: COMT acts on dopamine, transferring a methyl group to the meta-hydroxyl position of the catechol ring. This O-methylation process yields 3-methoxytyramine.[1][13]
-
Further Metabolism: 3-MT is subsequently metabolized by MAO, which leads to the formation of homovanillic acid (HVA), a major dopamine metabolite that is excreted in the urine.[1]
This metabolic sequence is not merely a degradation pathway. 3-MT itself has been identified as a neuromodulator that can influence behavior by acting as an agonist at the trace amine-associated receptor 1 (TAAR1).[1][2] Clinically, elevated levels of 3-MT are a significant biomarker for diagnosing and monitoring neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.[7][14][15]
Caption: Metabolic pathway of Dopamine to 3-Methoxytyramine.
The Quintessential Role as an Internal Standard
In quantitative mass spectrometry, precision and accuracy are paramount. An internal standard (IS) is a compound added in a known, constant amount to every sample—calibrators, quality controls, and unknowns—before sample processing. Its purpose is to correct for variations that can occur during the analytical workflow.[16]
3-MT-d4 HCl is an ideal "stable isotope-labeled" internal standard (SIL-IS) for quantifying endogenous 3-MT for several reasons:
-
Physicochemical Homogeneity: It behaves virtually identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thus accurately reflecting any sample loss or variability.[17]
-
Chromatographic Co-elution: It elutes from the liquid chromatography (LC) column at the same retention time as the endogenous 3-MT, ensuring that matrix effects (signal suppression or enhancement) are consistent for both compounds.
-
Mass Differentiation: The four deuterium atoms increase its mass by 4 Daltons. This mass shift allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously but independently.[18]
-
Improved Accuracy and Precision: By calculating the ratio of the analyte's peak area to the internal standard's peak area, the method corrects for inconsistencies, leading to highly reliable and reproducible results.[16][19]
Caption: Workflow using a deuterated internal standard.
Experimental Protocol: Quantification of Plasma 3-MT via LC-MS/MS
This section outlines a validated, field-proven methodology for the sensitive quantification of 3-methoxytyramine in human plasma, employing 3-MT-d4 HCl as the internal standard. This protocol is synthesized from established methods in clinical and analytical literature.[14][18][20][21]
A. Materials and Reagents
-
Calibrators & QCs: Prepared by spiking known concentrations of unlabeled 3-MT into a surrogate matrix like SeraSub synthetic serum or stripped human plasma.[18]
-
Internal Standard (IS) Working Solution: 3-Methoxy Dopamine-d4 Hydrochloride prepared in water or a weak acid solution (e.g., 0.1 M acetic acid) at a concentration of approximately 50 nM.[18]
-
Extraction Sorbents: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Reagents: LC-MS grade methanol, acetonitrile, formic acid, and water. Ammonium phosphate buffer.
-
Equipment: Positive pressure manifold or vacuum manifold for SPE, nitrogen evaporator, LC-MS/MS system (e.g., Agilent Ultivo Triple Quadrupole or equivalent).[21]
B. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract. By selectively binding and eluting the analytes, it removes salts, phospholipids, and other plasma components that can interfere with ionization in the mass spectrometer (matrix effects), thus improving sensitivity and reliability.[14][22]
-
Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 3-MT-d4 internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
SPE Column Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the 3-MT and 3-MT-d4 from the cartridge with 1 mL of 5% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water).[14] The sample is now ready for injection.
C. LC-MS/MS Analysis
Causality: A Pentafluorophenyl (PFP) column is often used as it provides a unique selectivity for catecholamines and their metabolites, enabling baseline separation of 3-MT from potential isomers like metanephrine, which can share common mass fragments.[19][21]
-
LC Column: Agilent Pursuit PFP, 2.0 × 150 mm, 3 µm.[19]
-
Mobile Phase A: 0.2% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.
-
Injection Volume: 10 µL.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
3-MT (Analyte): m/z 168.1 → 137.1 (Quantifier), 168.1 → 105.1 (Qualifier)
-
3-MT-d4 (IS): m/z 172.1 → 141.1 (Quantifier) (Note: Specific MRM transitions should be optimized for the instrument in use).
-
D. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard for all samples.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators. A linear regression with 1/x weighting is typically used.
-
Determine the concentration of 3-MT in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Safety and Handling
While 3-Methoxy Dopamine-d4 Hydrochloride is intended for research use, proper laboratory safety protocols must be observed. The compound is often supplied in a methanol solution, which carries its own hazards.
-
Hazard Pictograms (for solution in Methanol): GHS02 (Flammable), GHS06 (Toxic), GHS08 (Health Hazard).[23][24]
-
Hazard Statements: Highly flammable liquid and vapor (H225). Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331). Causes damage to organs (H370).
-
Precautionary Measures: Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. Use only in a well-ventilated area. If swallowed, immediately call a poison center or doctor.
-
Storage: Store the solid compound at -20°C.[5] Solutions, especially certified reference materials, should be stored at -20°C as specified by the manufacturer.
Conclusion
3-Methoxy Dopamine-d4 Hydrochloride is more than just a deuterated molecule; it is an enabling tool for high-precision bioanalysis. Its chemical properties, being nearly identical to its endogenous analog, combined with its distinct mass, make it the gold standard for quantitative studies of dopamine metabolism. By correcting for analytical variability, its use as an internal standard in LC-MS/MS assays provides the accuracy and reliability required for clinical diagnostics, pharmacological research, and drug development, ensuring that the data generated is both robust and trustworthy.
References
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Rupa Health. (n.d.). 3-Methoxytyramine. Retrieved from Rupa Health website. [Link]
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Wikipedia. (2023). 3-Methoxytyramine. In Wikipedia. Retrieved from [Link]
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Mayo Clinic Laboratories. (2024). 3MT - Overview: 3-Methoxytyramine, 24 Hour, Urine. Retrieved from [Link]
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Peitzsch, M., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 21, 19-26. [Link]
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Taylor & Francis. (n.d.). 3-Methoxytyramine – Knowledge and References. Retrieved from [Link]
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Sotnikova, T. D., et al. (2010). The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator. PLoS ONE, 5(10), e13452. [Link]
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PubChem. (n.d.). 3-Methoxytyramine-d4 Hydrochloride. Retrieved from [Link]
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Agilent Technologies. (n.d.). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. Retrieved from [Link]
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PubMed. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
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INESSS. (2014). Plasma 3-methoxytyramine assay using lc-ms/ms. Retrieved from [Link]
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Agilent Technologies. (2022). Rapid and Sensitive Quantitation of Metanephrines and 3‑Methoxytyramine in Human Plasma Using an Agilent Ultivo Triple Quadrupole LC/MS. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxytyramine. Retrieved from [Link]
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Bishop, D. P., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]
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